2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole
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Overview
Description
The compound “2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a benzylthio group, a phenyl group, and a p-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, benzylthio group, phenyl group, and p-tolyl group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the imidazole ring could make it reactive with certain other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Scientific Research Applications
NMR Studies and Tautomerism
- The NMR spectra of 2-substituted imidazoles, including those with substituents like p-tolyl, have been measured to understand tautomerism via proton transfer, influenced by temperature and concentration (Papadopoulos & Hollstein, 1982).
Synthesis and Biological Evaluation
- A series of imidazole derivatives, including those with a p-tolyl group, have been synthesized and evaluated for their biological activities. This includes anti-tuberculosis activity against the Mycobacterium tuberculosis H37Rv strain and antimicrobial activity against various bacterial strains (Ramprasad et al., 2015).
Imidazole Synthesis Techniques
- Research has focused on developing efficient and mild synthesis methods for 2,4,5-trisubstituted imidazoles, highlighting the broad range of medicinal applications of these compounds (Gurav et al., 2022).
Photophysical Properties
- Studies have investigated the photophysical properties of imidazole derivatives, including compounds with a p-tolyl group. This involves examining their excited-state dipole moments and solvent interactions (Jayabharathi et al., 2012).
Computational and Experimental Characterization
- Novel imidazole derivatives have been characterized experimentally and through computational methods, focusing on their reactive properties and potential antibacterial activities (Smitha et al., 2018).
Corrosion Inhibition Studies
- Imidazole derivatives, including those with p-tolyl substituents, have been evaluated for their efficiency in corrosion inhibition of metals, particularly copper. Their adsorptive behavior and mechanism of inhibition have been a key focus (Gašparac et al., 2000).
Structural Analysis
- Structural analysis of compounds like 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole has been conducted to understand their molecular configuration and intermolecular interactions (Gayathri et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-18-12-14-21(15-13-18)25-22(20-10-6-3-7-11-20)16-24-23(25)26-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRZVYPSJAGNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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